molecular formula C6H12O3 B12411098 3-Hydroxy-3-methylvaleric acid-d5

3-Hydroxy-3-methylvaleric acid-d5

Cat. No.: B12411098
M. Wt: 137.19 g/mol
InChI Key: KEGHVPSZIWXTPY-PDWRLMEDSA-N
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Description

3-Hydroxy-3-methylvaleric acid-d5 is a deuterium-labeled derivative of 3-Hydroxy-3-methylvaleric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantifying biochemical processes. The molecular formula of this compound is C6H7D5O3, and it has a molecular weight of 137.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methylvaleric acid-d5 typically involves the deuteration of 3-Hydroxy-3-methylvaleric acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterium-labeled compounds. The production is carried out under strict quality control to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylvaleric acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-3-methylvaleric acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylvaleric acid-d5 involves its incorporation into biochemical pathways as a labeled compound. The deuterium atoms provide a distinct mass difference, allowing researchers to trace the compound through various metabolic processes. This enables the study of reaction mechanisms, metabolic pathways, and the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-methylvaleric acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying biochemical processes. The incorporation of deuterium atoms affects the compound’s pharmacokinetic and metabolic profiles, making it valuable for studying drug metabolism and distribution .

Properties

Molecular Formula

C6H12O3

Molecular Weight

137.19 g/mol

IUPAC Name

4,4-dideuterio-3-hydroxy-3-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/i2D3,3D2

InChI Key

KEGHVPSZIWXTPY-PDWRLMEDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC(=O)O)(C([2H])([2H])C)O

Canonical SMILES

CCC(C)(CC(=O)O)O

Origin of Product

United States

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